Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes and Yields : Zhang Guo-fu (2012) detailed the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, showcasing a route with mild conditions and high yield, starting from 2-(hydroxy-phenyl)-acetic acid methyl ester (Zhang Guo-fu, 2012).
- Chemical Reactions and Applications : Sakhno et al. (2021) synthesized [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters through a three-component reaction, indicating the compound's versatility in creating diverse chemical structures (Sakhno et al., 2021).
Medicinal Chemistry and Biological Activity
- Antimicrobial Activity : Kadian et al. (2012) synthesized 1,4-Benzoxazine analogues, including derivatives of acetic acid, to evaluate their antibacterial activity against various bacterial strains, finding significant activity against K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).
- Enantioselective Preparation : Goss et al. (2009) focused on the enantioselective preparation of dihydropyrimidones, highlighting the versatility of acetic acid derivatives in synthesizing chiral compounds for potential pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).
Organic Synthesis and Material Science
- Novel Synthetic Pathways : Pascual et al. (2000) reported the synthesis of 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes, showcasing the compound's role in creating new [1,2]-oxazonine ring systems, demonstrating its importance in material science (Pascual, Ziegler, Trah, Ertl, & Winkler, 2000).
Advanced Synthetic Techniques
- Cyclization and Amination Reactions : Toshiharu Noji et al. (2012) utilized a combination of copper (I) iodide and cesium acetate for the intramolecular amination of aryl halides, preparing complex esters, which underscores advanced synthetic techniques in organic chemistry (Noji, Okano, Fukuyama, & Tokuyama, 2012).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to the biological pathways these drugs act upon.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound likely affects biochemical pathways through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of biologically active compounds, including pharmaceuticals . The downstream effects of this reaction would depend on the specific compounds being synthesized.
Pharmacokinetics
Similar compounds are known to be used in the synthesis of pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate’s action would depend on the specific context in which it is used. As a reagent in the Suzuki–Miyaura cross-coupling reaction , its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be influenced by factors such as temperature, solvent, and the presence of a palladium catalyst .
Properties
IUPAC Name |
methyl 2-(2-tert-butylanilino)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-7-5-6-8-10(9)14-11(15)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXKILHDWSBJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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